Cas no 392322-99-5 (N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide)

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound featuring a nitro-substituted thiophene carboxamide core with an ortho-ethylphenyl substituent. This structure confers notable reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The nitro group enhances electrophilic properties, facilitating further functionalization, while the thiophene ring contributes to stability and aromatic interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent performance in coupling reactions, offering reliability for specialized applications in medicinal chemistry and material science.
N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide structure
392322-99-5 structure
Product Name:N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide
CAS No:392322-99-5
MF:C13H12N2O3S
MW:276.310981750488
CID:6302718
PubChem ID:4329094
Update Time:2025-10-22

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide
    • SR-01000006149
    • SR-01000006149-1
    • SMR000322924
    • Oprea1_529905
    • 392322-99-5
    • Z29649781
    • F0440-0081
    • MLS000703551
    • HMS2688C03
    • AKOS001449760
    • CHEMBL1351116
    • Inchi: 1S/C13H12N2O3S/c1-2-9-5-3-4-6-10(9)14-13(16)11-7-8-12(19-11)15(17)18/h3-8H,2H2,1H3,(H,14,16)
    • InChI Key: WVFFTWMQRQELFR-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C(NC1C=CC=CC=1CC)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 276.05686342g/mol
  • Monoisotopic Mass: 276.05686342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 103Ų

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Additional information on N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide

Introduction to N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide (CAS No. 392322-99-5)

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide, identified by its CAS number 392322-99-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitrothiophene derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both an ethylphenyl group and a nitrothiophene core, contribute to its unique chemical properties and make it a subject of interest for researchers exploring novel therapeutic agents.

The 2-ethylphenyl moiety in the compound's structure introduces a hydrophobic aromatic ring that can influence the compound's solubility, lipophilicity, and interactions with biological targets. This feature is particularly relevant in drug design, where optimizing these properties can enhance bioavailability and target specificity. On the other hand, the 5-nitrothiophene-2-carboxamide backbone provides a scaffold that has been extensively studied for its pharmacological potential. Thiophene derivatives are well-documented for their role in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities.

In recent years, there has been a surge in research focused on developing new derivatives of nitrothiophenes due to their promising pharmacological profiles. The nitro group in particular is known to enhance the bioactivity of molecules by influencing their electronic properties and reactivity. Studies have shown that nitrothiophene derivatives can exhibit potent effects on enzymes and receptors involved in disease pathways. For instance, research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the potential of these compounds as inhibitors of kinases and other enzymes implicated in cancer progression.

The synthesis of N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include the nitration of a thiophene precursor, followed by functional group transformations to introduce the carboxamide moiety and the ethylphenyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the thiophene ring. These methods not only improve the efficiency of synthesis but also allow for the introduction of additional functional groups, expanding the structural diversity of potential derivatives.

The pharmacological evaluation of N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide has revealed several intriguing properties. Preclinical studies have demonstrated its ability to interact with specific biological targets, suggesting potential therapeutic applications. For example, preliminary data indicate that this compound may inhibit the activity of certain kinases involved in tumor growth and metastasis. Additionally, its interaction with mitochondrial enzymes has been explored, raising possibilities for applications in neuroprotective therapies.

The compound's molecular structure also makes it a valuable tool for computational studies aimed at understanding drug-receptor interactions. Molecular modeling techniques have been used to predict how N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide binds to its target proteins at an atomic level. These studies provide critical insights into the compound's mechanism of action and help in designing analogs with improved efficacy and reduced side effects. The integration of experimental data with computational modeling has become an indispensable approach in modern drug discovery, enabling researchers to accelerate the development process.

In addition to its pharmaceutical applications, N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored its potential as a building block for designing new materials with enhanced charge transport capabilities. The ability to fine-tune the electronic characteristics through structural modifications offers exciting possibilities for developing next-generation electronic devices.

The future direction of research on N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide is likely to focus on further optimizing its pharmacological properties and exploring new applications. Advances in synthetic chemistry will continue to enable the creation of more complex derivatives with tailored functionalities. Simultaneously, preclinical and clinical studies will be essential to validate its therapeutic potential and ensure safety for human use. Collaborative efforts between academia and industry are crucial for translating laboratory discoveries into tangible benefits for patients.

In conclusion, N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide (CAS No. 392322-99-5)

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